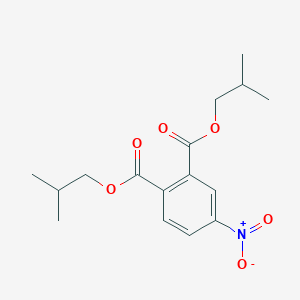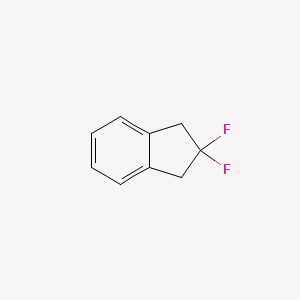
1H-indene, 2,2-difluoro-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indene, 2,2-difluoro-2,3-dihydro- is a fluorinated derivative of indene, a bicyclic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indene, 2,2-difluoro-2,3-dihydro- typically involves the fluorination of indene derivatives. One common method is the reaction of indene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-indene, 2,2-difluoro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form difluorinated indanones.
Reduction: Reduction reactions can convert it into difluorinated indanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Difluorinated indanones.
Reduction: Difluorinated indanes.
Substitution: Various substituted indenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1H-indene, 2,2-difluoro-2,3-dihydro- has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in solar cells and light-emitting diodes (LEDs).
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 1H-indene, 2,2-difluoro-2,3-dihydro- involves its interaction with various molecular targets. In organic electronics, it acts as a charge carrier due to its conjugated system. In pharmaceuticals, it may interact with specific enzymes or receptors, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indene, 2,3-dihydro-: Lacks the fluorine atoms, resulting in different chemical properties.
1H-indene, 2,2-difluoro-: Similar but without the dihydro modification.
1H-indene, 2,2-difluoro-3-oxo-: Contains an additional keto group, altering its reactivity.
Uniqueness
1H-indene, 2,2-difluoro-2,3-dihydro- is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where fluorinated derivatives are preferred.
Eigenschaften
IUPAC Name |
2,2-difluoro-1,3-dihydroindene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c10-9(11)5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORPEJNFWXKNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348764 |
Source


|
| Record name | 1H-indene, 2,2-difluoro-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54265-06-4 |
Source


|
| Record name | 1H-indene, 2,2-difluoro-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
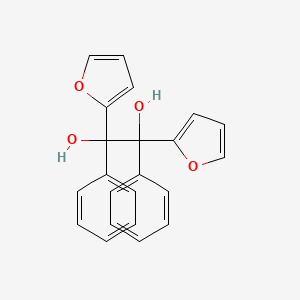
![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
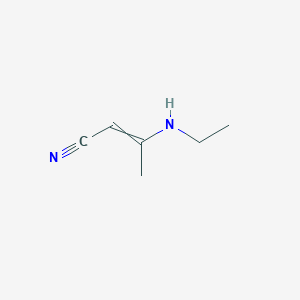
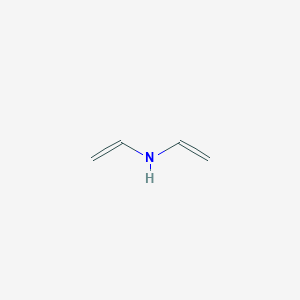
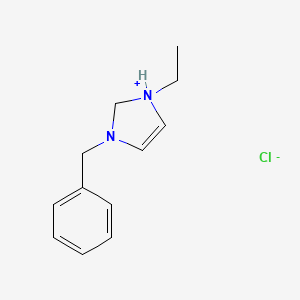
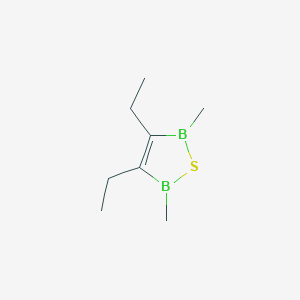
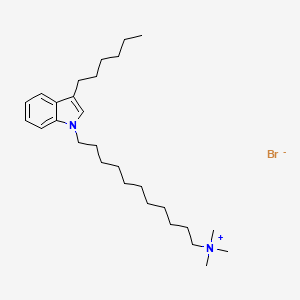
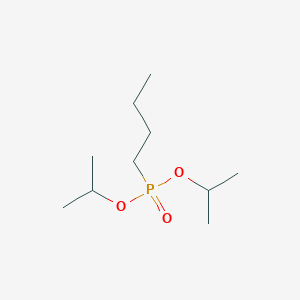
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
